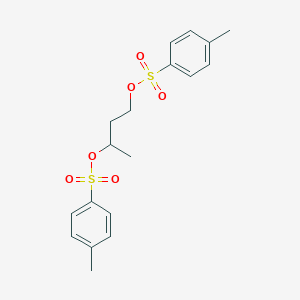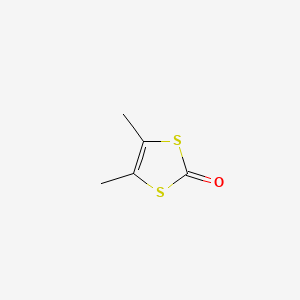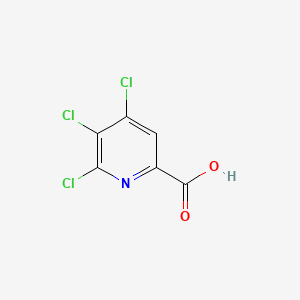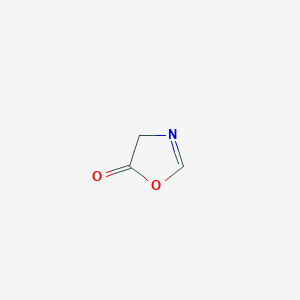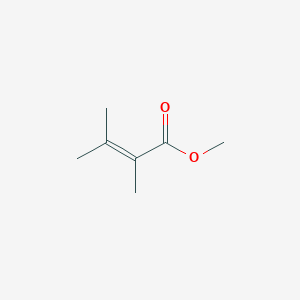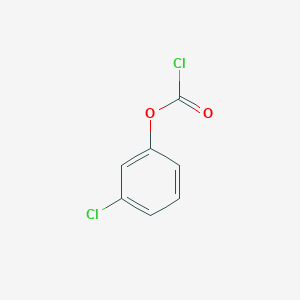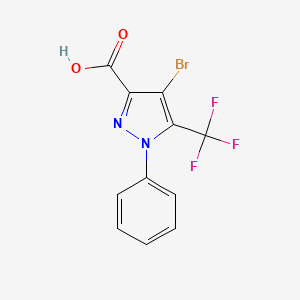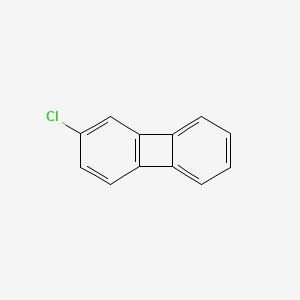
2-Chlorobiphenylene
Overview
Description
2-Chlorobiphenylene is a chemical compound with the molecular formula C12H9Cl . It has a molecular weight of 188.653 .
Molecular Structure Analysis
The molecular structure of 2-Chlorobiphenylene consists of two benzene rings connected by a single bond, with a chlorine atom attached to one of the benzene rings .Physical And Chemical Properties Analysis
2-Chlorobiphenylene has a molecular weight of 188.653 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the search results .Scientific Research Applications
Synthesis and Chemical Applications :
- 2-Chlorobiphenylene has been utilized in the synthesis of various compounds. For instance, Heaney and Lees (1968) demonstrated its use in the creation of dihalogenobiphenyls and triphenylenes, such as 4-trifluormethyl-, 3,4-dimethyl-, 3,5-dimethyl-, and 3,4-dimethoxytriphenylene, highlighting its versatility in organic synthesis (Heaney & Lees, 1968).
Environmental Applications :
- In the field of environmental science, 2-Chlorobiphenylene has been studied for its degradation under specific conditions. Hong, Wang, and Bush (1998) investigated the photocatalytic degradation of 2-chlorobiphenyl in water using TiO2 and simulated solar irradiation. Their study provided insights into the degradation pathways and the role of hydroxyl radicals in this process (Hong, Wang, & Bush, 1998).
Photocatalysis and Solar Energy Utilization :
- Gryglik, Miller, and Ledakowicz (2004) explored the potential of using solar radiation in the middle latitudes for wastewater treatment by examining the photosensitized oxidation of 2-chlorophenol. Their study focused on the effectiveness of immobilized photosensitizers and the influence of various experimental conditions on the rate of degradation (Gryglik, Miller, & Ledakowicz, 2004).
Material Science Applications :
- In material science, the properties of 2-chlorobiphenylene derivatives have been investigated for various applications. Wright et al. (2003) synthesized fluorinated and hydrocarbon ester functionalized poly(p-phenylenes) and studied their solubility in supercritical fluids. This research contributes to understanding the interaction between polymeric materials and supercritical fluids (Wright et al., 2003).
Catalysis and Polymerization :
- The role of 2-chlorobiphenylene in catalysis and polymerization has also been a subject of study. For instance, Hu et al. (2012) discussed the synthesis and properties of a hyperbranched polymer containing tetraphenylethene, demonstrating its potential in areas like optical limiting and explosive detection (Hu et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-chlorobiphenylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEVZHIJEFVYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618634 | |
| Record name | 2-Chlorobiphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobiphenylene | |
CAS RN |
50558-21-9 | |
| Record name | 2-Chlorobiphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



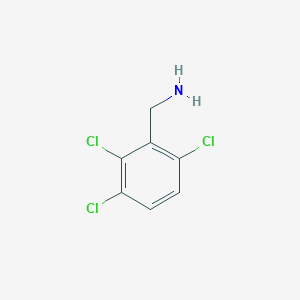

![Ethyl [(1S)-5-hydroxy-2,3-dihydro-1H-inden-1-yl]acetate](/img/structure/B3052972.png)
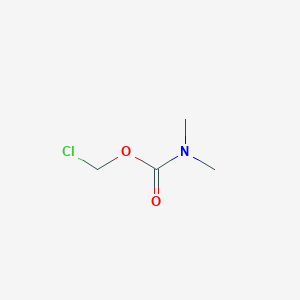

![Decahydropyrazino[1,2-a]azepine](/img/structure/B3052975.png)
